molecular formula C6H10O2 B1664596 3-Ethoxyphenol CAS No. 621-34-1

3-Ethoxyphenol

Cat. No. B1664596
CAS RN: 621-34-1
M. Wt: 138.16 g/mol
InChI Key: VBIKLMJHBGFTPV-UHFFFAOYSA-N
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Description

3-Ethoxyphenol, also known as m-Ethoxyphenol or Resorcinol monoethyl ether, is a chemical compound with the formula C8H10O2 . It has a molecular weight of 138.1638 .


Synthesis Analysis

The synthesis of 3-Ethoxyphenol can be achieved through the selective hydrodeoxygenation of hydroxyacetophenones . This process opens a versatile pathway for the production of valuable substituted ethylphenols from readily available substrates . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 3-Ethoxyphenol can be represented by the InChI string: InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethoxyphenol are complex and can be influenced by various factors. For instance, the selective hydrodeoxygenation of hydroxyacetophenone derivatives is a promising pathway for the production of substituted ethylphenols .


Physical And Chemical Properties Analysis

3-Ethoxyphenol is a clear light yellow to brown liquid . It has a molecular formula of C8H10O2 and an average mass of 138.164 Da . The compound is insoluble in water .

Scientific Research Applications

Synthesis of Drug Intermediates

3-Ethoxyphenol is significantly used in the synthesis of various drug intermediates. It is applied broadly in the synthesis of pesticides, dyes, and chemical reagents. Additionally, its use extends to the synthesis of drugs such as acetophenacetin, hydrogen cortisone, acetate prednisone, and dexamethasone. The synthesis process usually involves phase transfer catalysis, achieving high yields and effective product characterization (Xue-jun, 2012).

Pharmaceutical Synthesis

In pharmaceutical applications, 3-Ethoxyphenol is used in the synthetic process of medications like Tamsunlosin Hydrochloride. The compound is prepared through a specific phase transfer catalysis method, leading to the formation of high-quality pharmaceutical products that conform to European Pharmacopoeia standards. The process optimization reveals advantages like stability, high yield, and product quality (Zhang Jin, 2013).

Molecular Interaction Studies

3-Ethoxyphenol derivatives have been studied for their interactions with DNA bases. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized for its molecular interactions. Such studies are crucial for understanding the chemical activity, potential electrophilicity, and charge transfer characteristics of these compounds, which are relevant in various scientific and industrial applications (Demircioğlu et al., 2019).

Solute-Solvent Interaction Analysis

Research has also focused on the formation and dissociation of solute-solvent complexes involving derivatives of 3-Ethoxyphenol. For example, studies on 2-Methoxyphenol (a related compound) forming complexes with toluene solvent molecules provide insights into the fast chemical exchange of such complexes. This is significant in understanding the subtle molecular structure influences and the behavior of 3-Ethoxyphenol in various solvents (Zheng et al., 2006).

Environmental Impact Assessment

3-Ethoxyphenol and its derivatives have been part of environmental impact studies, particularly concerning their endocrine-disrupting effects. Research on compounds like nonylphenol, a derivative of nonylphenol ethoxylate (which is structurally related to 3-Ethoxyphenol), has highlighted its presence in environmental compartments and its potential effects on reproductive toxicity and ecosystem health (Ghazipura et al., 2017).

Antioxidant Activity Analysis

The structure and antioxidant activity relationship of phenolic compounds, including those related to 3-Ethoxyphenol, have been explored. This research contributes to understanding how different functional groups in phenolic compounds, such as methoxy and phenolic hydroxyl groups, influence their antioxidant activities, which is valuable in various applications ranging from food science to pharmacology (Chen et al., 2020).

Safety And Hazards

3-Ethoxyphenol may cause serious eye irritation and may be harmful if swallowed . It may also cause an allergic skin reaction . It is toxic to aquatic life and can have long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While the future directions for 3-Ethoxyphenol are not explicitly mentioned in the search results, the compound’s potential uses in organic synthesis and reactions could be explored further. Additionally, its environmental impact, particularly on aquatic life, warrants further investigation .

properties

IUPAC Name

3-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIKLMJHBGFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060734
Record name Phenol, 3-ethoxy-
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Ethoxyphenol

CAS RN

621-34-1
Record name 3-Ethoxyphenol
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Record name 3-Ethoxyphenol
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Record name 3-Ethoxyphenol
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Record name Phenol, 3-ethoxy-
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Record name Phenol, 3-ethoxy-
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Record name 3-ethoxyphenol
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Record name 3-ETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
PD Bolton, FM Hall, J Kudrynski - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… The present paper reports the measurement over a range of temperature of the thermodynamic ionization constants of 3-ethoxyphenol and of five 3,5-disubstituted phenols (X = OEt, C1, …
Number of citations: 14 www.publish.csiro.au
HH Hodgson, H Clay - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… It has now been shown that in his nitrosation process 6-nitroso-3ethoxyphenol alone is produced, for the product on oxidation gives only 6-nitro-3-ethoxyphenol : this compound has …
Number of citations: 2 pubs.rsc.org
HH Hodgson, H Clay - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… it is rapidly converted into 4-nitroso3-ethoxyphenol by the above mineral acids. These … product should have been 6-nitroso-3-ethoxyphenol (compare Hodgson and Clay, this vol., …
Number of citations: 2 pubs.rsc.org
N Niina, H Kudo, K Maruyama, T Kai, T Shimokawa… - Polymer …, 2011 - nature.com
… The characteristics of Noria analogs with 12 ethoxy groups and 12 hydroxy groups (Noria-OEt), which were synthesized by the condensation reaction of 3-ethoxyphenol with 1,5-…
Number of citations: 15 www.nature.com
M Mazzei, E Sottofattori, M Di Braccio, A Balbi… - European journal of …, 1990 - Elsevier
… of 3-ethoxyphenol 1 with the 3-(dialkylamino)-3-oxopropanoic acids ethyl ester 2a,b in the presence of phosphorus oxychloride as shown in scheme 1. Since 2-(dialkylamino)…
Number of citations: 40 www.sciencedirect.com
N Sarkar, K Harms, S Chattopadhyay - Polyhedron, 2018 - Elsevier
… An ionic coordination complex of manganese(III), [Mn(HL) 2 (CH 3 OH) 2 ][Mn(HL) 2 (N 3 ) 2 ] (where H 2 L = 1-(5-hydroxy-3-oxapentyliminomethyl)-3-ethoxyphenol), has been …
Number of citations: 22 www.sciencedirect.com
N Sarkar, K Harms, A Frontera… - New Journal of …, 2017 - pubs.rsc.org
… Two new octahedral manganese(IV) complexes [Mn(HL 1 )(L 1 )(NCS)] n (1) and [Mn(HL 2 ) 2 (OH)Cl] (2) [where H 2 L 1 = 1-(5-hydroxy-3-oxapentyliminomethyl)-3-ethoxyphenol and H …
Number of citations: 16 pubs.rsc.org
H Kudo, D Shimoyama, R Sekiya, T Haino - Chemistry Letters, 2021 - journal.csj.jp
… The Noria like macrocyles NoriaPY NoriaMP and NoriaEP could be also synthesized via DCC using pyrogallol, 3-methoxyphenol, and 3-ethoxyphenol. A triple-ringed[14]arene could …
Number of citations: 2 www.journal.csj.jp
N Sarkar, K Harms, A Frontera… - New Journal of …, 2017 - hero.epa.gov
Two new octahedral manganese (IV) complexes [Mn (HL1)(L-1)(NCS)](n)(1) and [Mn (HL2)(2)(OH) Cl](2)[where H2L1= 1-(5-hydroxy-3-oxapentyliminomethyl)-3-ethoxyphenol and H2L2…
Number of citations: 0 hero.epa.gov
H Kudo, N Nina, T Sato, H Oizumi, T Itani… - Journal of …, 2012 - jstage.jst.go.jp
… Meanwhile, noria analogues with pendant twelve alkoxyl groups could be synthesized by the condensation reaction of 1,5pentanedial with 3-methoxyphenol or 3-ethoxyphenol under …
Number of citations: 14 www.jstage.jst.go.jp

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